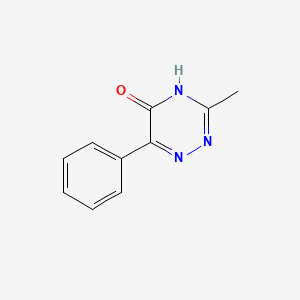

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Descripción general

Descripción

3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one: is a chemical compound belonging to the class of 1,2,4-triazines. It is a metabolite of metamitron, a widely used herbicide. The compound is characterized by the replacement of the amino group in metamitron with a hydrogen atom. Its chemical formula is C₁₀H₉N₃O, and it has a molecular mass of 187.20 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one can be synthesized through the chemical transformation of metamitron. The process involves the removal of the amino group from metamitron, resulting in the formation of metamitron-desamino. Specific reaction conditions and reagents used in this transformation are not widely documented, but it typically involves standard organic synthesis techniques .

Industrial Production Methods: Industrial production of metamitron-desamino is not extensively detailed in the literature. it is likely produced as a byproduct or metabolite during the manufacturing and application of metamitron-based herbicides .

Análisis De Reacciones Químicas

Types of Reactions: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert metamitron-desamino into other derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while reduction can produce various reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C10H9N3O

Molecular Weight: 189.2 g/mol

CAS Number: 36993-29-8

The compound features a triazine ring structure with a methyl group at the 3-position and a phenyl group at the 6-position, contributing to its unique chemical reactivity and biological activities.

Agricultural Applications

3-Methyl-6-phenyl-1,2,4-triazin-5(4H)-one is primarily utilized as a herbicide . Its mode of action involves the inhibition of photosystem II in plants, disrupting electron transport and leading to weed death. This property makes it valuable in crop management systems for controlling various weed species.

- Mechanism of Action: Metamitron acts by inhibiting the photosynthetic process in target plants, effectively reducing their growth and survival rates. It is applied as a foliar spray and is absorbed through plant leaves .

Pharmaceutical Research

Recent studies have explored the potential of this compound in medicinal chemistry due to its biological activity.

- Antimicrobial Properties: Preliminary research indicates that derivatives of this compound may exhibit antimicrobial effects against certain bacteria and fungi, although further studies are necessary to fully elucidate these properties.

- Anti-inflammatory Effects: Investigations into its therapeutic potential have suggested that it may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmaceutical development.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to modify its structure for desired properties.

Key Reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction reactions are feasible with sodium borohydride.

- Substitution Reactions: Nucleophilic substitution can occur at the methylamino group.

Case Studies and Research Findings

Several studies have documented the efficacy and safety of Metamitron in agricultural applications:

- Field Trials: Research conducted on various crops demonstrated that Metamitron effectively controls specific weed species without significantly harming the crop itself. Results indicated improved crop yield when used as part of an integrated weed management strategy .

- Environmental Impact Assessments: Studies assessing the ecotoxicity of Metamitron revealed moderate effects on non-target organisms such as earthworms. Understanding its environmental fate is crucial for developing safe application guidelines.

Mecanismo De Acción

The mechanism of action of metamitron-desamino involves its role as a metabolite of metamitron. Metamitron inhibits photosynthesis in plants by blocking the electron transport chain in chloroplasts. 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, as a degradation product, may have reduced herbicidal activity but still contributes to the overall impact of metamitron on plant physiology .

Comparación Con Compuestos Similares

Metamitron: The parent compound of metamitron-desamino, used as a herbicide.

Atrazine: Another triazine herbicide with similar chemical properties.

Simazine: A triazine herbicide used for weed control in various crops

Uniqueness: 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its specific structure as a deaminated metabolite of metamitron. This structural difference influences its chemical reactivity and biological activity compared to other triazine compounds .

Actividad Biológica

3-Methyl-6-phenyl-1,2,4-triazin-5(4H)-one, commonly known as metamitron, is a synthetic compound belonging to the triazine family. It is primarily recognized for its herbicidal properties, particularly in controlling various weed species in agricultural settings. This article explores the biological activity of metamitron, including its mechanisms of action, efficacy in different applications, and potential health and environmental impacts.

Chemical Structure and Properties

Metamitron has the molecular formula and features a triazine ring structure. The compound exhibits significant solubility in water and is characterized by its moderate persistence in soil environments. Its structure allows for interactions with various biological systems, making it a subject of interest in both agricultural and pharmacological research.

Metamitron acts primarily as a photosynthesis inhibitor by targeting photosystem II (PSII) in plants. This inhibition disrupts the electron transport chain during photosynthesis, leading to reduced energy production and eventual plant death. The compound's selective systemic action allows it to be absorbed mainly through the roots, making it effective against a range of broadleaf weeds.

Herbicidal Activity

Metamitron has been extensively studied for its herbicidal efficacy against several weed species. Research indicates that it is particularly effective against Chenopodium album, a common weed that competes with crops like corn and can significantly reduce yield if left uncontrolled. Field studies have shown that metamitron can reduce the biomass of Chenopodium album by over 80% when applied at recommended rates.

Comparative Efficacy Table

| Compound | Target Weed | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Metamitron | Chenopodium album | 1.0 | 80 |

| Glyphosate | Various | 2.0 | 90 |

| Atrazine | Various | 1.5 | 75 |

Case Studies

- Field Trials in Corn Production : A study conducted in Canada demonstrated that untreated Chenopodium album populations led to yield losses ranging from 6% to 58% in corn fields. The application of metamitron significantly mitigated these losses, underscoring its utility as an effective herbicide in crop management strategies .

- Environmental Impact Assessments : Research has evaluated the environmental fate of metamitron, revealing that while it is moderately persistent in soil, it poses minimal risk to non-target organisms when used according to label directions. Toxicological studies indicate potential risks associated with inhalation or ingestion but highlight its relatively low toxicity to mammals at recommended application levels .

Health Implications

While metamitron is effective as a herbicide, there are concerns regarding its potential health impacts on humans and wildlife. Studies have indicated that high doses may lead to thyroid-related issues in animal models; however, these effects are generally associated with exposure levels significantly above those encountered through agricultural use .

Propiedades

IUPAC Name |

3-methyl-6-phenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSYWCQYMPDAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190483 | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36993-94-9 | |

| Record name | Desaminometamitron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36993-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036993949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-triazin-5-one, 3-methyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.